molecular formula C15H24N4O2 B2579959 tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate CAS No. 1365988-45-9

tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate

Cat. No. B2579959
CAS RN: 1365988-45-9
M. Wt: 292.383
InChI Key: WLRISJQLMOJXJN-UHFFFAOYSA-N
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Description

“tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate” is a chemical compound with the CAS Number: 1420827-78-6 . It has a molecular weight of 278.35 . The IUPAC name for this compound is tert-butyl 1-(2-pyrimidinyl)-3-piperidinylcarbamate .


Synthesis Analysis

The synthesis pathway for a similar compound, 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine, involves the reaction of 2,4-dichloro-5-tert-butylpyrimidine with piperidine in the presence of a base. This might give some insight into the possible synthesis of “this compound”.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.35 . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Recent studies have highlighted the versatility of tert-butyl compounds in the synthesis of N-heterocycles, which are crucial for developing pharmaceuticals and natural product synthesis. For instance, chiral sulfinamides, closely related to the tert-butyl family, have been extensively used for asymmetric N-heterocycle synthesis, providing access to structurally diverse piperidines, pyrrolidines, and azetidines, which are pivotal in medicinal chemistry and drug development (Philip et al., 2020).

Environmental Impact and Degradation

The environmental fate of tert-butyl compounds, including methyl tert-butyl ether (MTBE), a related compound, has been studied extensively due to their widespread use as fuel additives and the subsequent environmental contamination. These studies focus on the adsorption properties, biodegradation pathways, and the impact on soil and groundwater contamination. For example, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the aerobic and anaerobic pathways and the role of microbial communities in the degradation process (Thornton et al., 2020).

Interaction with Biological Systems

On the molecular level, the interaction of tert-butyl compounds with biological systems has been the subject of pharmacological and biochemical studies. The binding affinity and inhibitory potential of these compounds on specific enzymes and receptors highlight their importance in drug discovery and development. For instance, inhibitors targeting the DPP IV enzyme, which plays a crucial role in metabolic diseases like diabetes, have been designed using tert-butyl and related compounds as scaffolds, underscoring their significance in medicinal chemistry (Mendieta et al., 2011).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-12-5-9-19(10-6-12)13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRISJQLMOJXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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